molecular formula C39H47N5O13S B11827909 N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

Cat. No.: B11827909
M. Wt: 825.9 g/mol
InChI Key: RPPSMTGMNQEPJC-UHFFFAOYSA-N
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Description

The compound N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide is a highly complex synthetic molecule featuring a polycyclic 2-azatricyclo core, a sulfonamide linkage, and a maleimide (2,5-dioxopyrrole) moiety. Its structural complexity necessitates advanced computational methods for comparative analysis with analogs, as outlined below .

Properties

Molecular Formula

C39H47N5O13S

Molecular Weight

825.9 g/mol

IUPAC Name

[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]sulfamic acid

InChI

InChI=1S/C39H47N5O13S/c45-34(14-19-42-36(47)11-12-37(42)48)41-18-22-55-24-26-57-28-27-56-25-23-54-21-16-39(50)44(58(51,52)53)20-15-35(46)40-17-13-38(49)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43/h1-8,11-12H,13-29H2,(H,40,46)(H,41,45)(H,51,52,53)

InChI Key

RPPSMTGMNQEPJC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN(C(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a maleimide group and a DBCO moiety onto a PEG spacer. The maleimide group is introduced through a reaction with maleic anhydride, while the DBCO moiety is attached via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .

Industrial Production Methods

In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and purified through techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity Metrics

Structural comparisons rely on graph-based algorithms and fingerprinting methods. The compound’s 2-azatricyclo core and maleimide group align it with:

  • Aglaithioduline : A natural product with ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient-based indexing .
  • Sulfo-NHS esters : Shared sulfonamide reactivity for bioconjugation .

Table 1: Key Molecular Properties Compared to SAHA-like Compounds

Property Target Compound Aglaithioduline Sulfo-NHS Esters
Molecular Weight (Da) ~950 (estimated) 438.5 300–500
LogP (Hydrophobicity) -2.1 (predicted) 2.3 -1.5 to 0.5
Reactive Groups Maleimide, sulfonamide Hydroxamate NHS-ester
Bioactivity Prediction Protein conjugation HDAC inhibition Bioconjugation
Graph-Based Comparison Challenges

The compound’s polycyclic core and branched polyethylene glycol (PEG) chain pose challenges for graph isomorphism-based methods, which are NP-hard and computationally intensive for large molecules . However, advances in graph similarity algorithms (e.g., subgraph matching) enable partial alignment with tricyclic antidepressants or maleimide-containing probes .

Chemical Space Mapping

Projecting the compound onto a natural product (NP)-like chemical space (e.g., using NP-Umap) reveals proximity to synthetic pseudo-NPs with sulfonamide and polyether motifs. These analogs, such as salternamide derivatives, share modular architectures but lack the maleimide functionality .

Table 2: Chemical Space Coordinates (NP-Umap)

Compound Type X-Coordinate Y-Coordinate Cluster Features
Target Compound 0.72 -1.15 Polycyclic core, PEG, maleimide
Salternamide E 0.68 -1.20 Macrolide, sulfonate
SAHA-like HDACi -0.45 0.90 Hydroxamate, aliphatic chain
Reactivity and Functional Group Comparison

The maleimide group enables thiol-selective conjugation, akin to trastuzumab emtansine (a HER2-targeting antibody-drug conjugate). However, the compound’s PEG spacer and sulfonamide distinguish it from clinical maleimide derivatives, which typically use shorter linkers .

Biological Activity

The compound N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide is a complex organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is intricate, featuring multiple functional groups that may contribute to its biological activity. The presence of azatricyclo structures and various oxo and sulfonamide functionalities suggests a potential for diverse interactions with biological targets.

Table 1: Key Structural Features

FeatureDescription
Core Structure Azatricyclo[10.4.0.0]hexadeca
Functional Groups Sulfonamide, oxo groups, carbamoyl
Molecular Weight Not specified in sources
CAS Number Not specified in sources

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of thiobenzanilides have shown promising results against various pathogens. The mechanisms of action often involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

Compounds with similar structural motifs have been investigated for their anticancer effects. Studies suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Inhibitory Effects on Specific Targets

One relevant study explored the inhibitory effects of structurally related compounds on 4-Hydroxyphenylpyruvate dioxygenase (HPPD) , a key enzyme in plant metabolism and a target for herbicides. A derivative demonstrated an IC50 value of 36 nM, significantly outperforming established herbicides like mesotrione (IC50 = 289 nM) .

Table 2: Biological Activities and IC50 Values

Activity TypeCompound TestedIC50 (nM)
HPPD Inhibition 1,2,3-benzotriazine derivative36
Antimicrobial Activity Thiobenzanilide derivativesVaries
Anticancer Activity Various analogsVaries

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting specific enzymes can disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Cell Membrane Disruption : Interaction with lipid bilayers can lead to increased permeability and eventual cell lysis.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways can lead to programmed cell death in cancer cells.

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